5-(((4-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Description
5-(((4-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C11H10N4O2S and its molecular weight is 262.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies
A number of studies have focused on synthesizing and characterizing compounds with similar structures. For example, a green and efficient method for the synthesis of 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives in water has been developed, highlighting the role of water as an excellent solvent for both formylation and Knoevenagel condensation reactions (Bhaveshkumar D. Dhorajiya et al., 2013). This indicates the compound's potential in green chemistry and environmentally friendly synthesis processes.
Structural Elucidation
The structure of related compounds has been confirmed through various analytical techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, indicating a rigorous approach to understanding their molecular composition (A. Asiri, Salman A. Khan, 2010).
Potential Applications
Chemosensors
Some derivatives have been investigated for their potential as chemosensors, with specific compounds showing selective colorimetric and fluorescent sensing abilities for metal ions such as Al3+ (V. Singh et al., 2013). This showcases the potential application of these compounds in environmental monitoring and analytical chemistry.
Biological Activity
Although you requested to exclude drug-related information, it’s noteworthy that some studies have explored the biological activities of structurally similar compounds, focusing on their antibacterial and antifungal properties without directly relating to drug use or dosage. For instance, a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, derived from drug-like molecules, demonstrated antibacterial activity, indicating the broad utility of these compounds in research beyond pharmacological applications (S. Mohanty et al., 2015).
Properties
IUPAC Name |
6-hydroxy-5-[(4-methylpyridin-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-6-2-3-12-8(4-6)13-5-7-9(16)14-11(18)15-10(7)17/h2-5H,1H3,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGSCIRZTPPSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N=CC2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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